molecular formula C12H10FN3O B1340344 N-(5-Amino-2-fluorophenyl)isonicotinamide CAS No. 926227-20-5

N-(5-Amino-2-fluorophenyl)isonicotinamide

Cat. No. B1340344
M. Wt: 231.23 g/mol
InChI Key: GDHSBAWGZKVENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Amino-2-fluorophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H10FN3O . It is used in research and has a molecular weight of 231.23 .


Physical And Chemical Properties Analysis

“N-(5-Amino-2-fluorophenyl)isonicotinamide” is a solid compound that should be stored in a dry environment at 2-8°C . Its boiling point and other physical properties are not specified in the available resources .

Scientific Research Applications

Receptor Binding and Pharmaceutical Applications

N-(5-Amino-2-fluorophenyl)isonicotinamide and its derivatives have been studied for their potential as pharmaceutical agents due to their affinity for certain receptors and involvement in pharmacological activities. Notably, compounds structurally related to isonicotinamide have been synthesized and evaluated for their affinity to serotoninergic receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C receptors. These compounds, with their specific structural elements, show high specificity and affinity towards serotoninergic receptors, with several molecules demonstrating high affinity in the nanomolar and subnanomolar range. This suggests their potential for therapeutic use in conditions related to these receptors, such as neurological or psychiatric disorders (Fiorino et al., 2016). Additionally, isonicotinamide derivatives have been explored for their antibacterial and antifungal properties. These compounds have shown significant activity against various microorganisms, indicating their potential application in treating infections (Mishra et al., 2010).

Supramolecular Chemistry and Material Science

Isonicotinamide has also been used as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating the versatility of isonicotinamide in creating a family of inorganic–organic hybrid materials that display consistent supramolecular motifs. This property highlights its potential in material science for developing new materials with specific structural and functional properties (Aakeröy et al., 2003). Furthermore, isonicotinamide has been identified as an efficient hydrogelator, capable of forming hydrogels at a wide range of concentrations. This property, along with its structural characteristics, makes it a promising candidate for various applications in pharmaceutical formulations, biotechnology, and materials science (Kumar et al., 2004).

Plant Defense Mechanisms

In the field of plant physiology, isonicotinamide has been studied for its role in inducing defense responses in tobacco cells. It has been found to modulate the accumulation of phenolics and sesquiterpenoids, suggesting its potential role as a stress mediator in plant defense metabolism. This aspect opens avenues for its application in agriculture for enhancing plant resistance to pathogens or environmental stresses (Louw & Dubery, 2000).

Safety And Hazards

Handling “N-(5-Amino-2-fluorophenyl)isonicotinamide” requires safety precautions. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It’s also advised to use personal protective equipment as required .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O/c13-10-2-1-9(14)7-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHSBAWGZKVENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)C2=CC=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)isonicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.